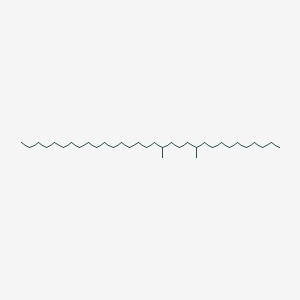

11,15-Dimethyldotriacontane

Description

11,15-Dimethyldotriacontane (C₃₄H₇₀) is a branched alkane characterized by a 32-carbon backbone (dotriacontane) with methyl groups at positions 11 and 13. It belongs to the class of dimethylated alkanes, which are widely studied in insect cuticular hydrocarbons (CHCs) for their roles in waterproofing and chemical communication .

Properties

CAS No. |

73189-43-2 |

|---|---|

Molecular Formula |

C34H70 |

Molecular Weight |

478.9 g/mol |

IUPAC Name |

11,15-dimethyldotriacontane |

InChI |

InChI=1S/C34H70/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |

InChI Key |

UUJDZYYGXRDHGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve the use of petrochemical processes where long-chain alkanes are derived from crude oil fractions. Fractional distillation and subsequent catalytic cracking are employed to isolate and synthesize the desired hydrocarbon chains.

Chemical Reactions Analysis

Types of Reactions

11,15-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires ultraviolet light or high temperatures to proceed.

Common Reagents and Conditions

Oxidation: Requires oxygen or other oxidizing agents and high temperatures.

Halogenation: Utilizes halogens such as chlorine or bromine, often in the presence of UV light or heat.

Major Products Formed

Oxidation: Carbon dioxide and water.

Halogenation: Halogenated alkanes, such as chloroalkanes or bromoalkanes.

Scientific Research Applications

11,15-Dimethyldotriacontane has several applications in scientific research:

Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.

Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.

Mechanism of Action

The mechanism of action of 11,15-Dimethyldotriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

The compound is part of a homologous series of internally branched dimethylalkanes. Key analogs include:

| Compound Name | Molecular Formula | Carbon Chain Length | Methyl Positions | Molecular Weight (g/mol) | CAS Registry Number |

|---|---|---|---|---|---|

| 11,15-Dimethylhentriacontane | C₃₃H₆₈ | 31 | 11,15 | 464.89 | 56987-74-7 |

| 11,15-Dimethyldotriacontane | C₃₄H₇₀ | 32 | 11,15 | Not explicitly reported | Not available |

| 11,15-Dimethyltritriacontane | C₃₅H₇₂ | 33 | 11,15 | 492.95 | 56987-78-1 |

| 11,15-Dimethylpentatriacontane | C₃₇H₇₆ | 35 | 11,15 | 549.05 | 56987-89-4 |

Key Observations :

- Chain Length Effects : Increasing carbon chain length correlates with higher molecular weight and melting points. For example, 11,15-dimethylpentatriacontane (C₃₇H₇₆) has a molecular weight of 549.05 g/mol, significantly higher than its shorter-chain analogs .

- Chromatographic Behavior : Co-elution issues complicate the identification of 11,15-dimethyl isomers. For instance, 11,15-dimethylhentriacontane and 13,17-dimethylhentriacontane exhibit nearly identical mass spectra and retention times in gas chromatography (GC), necessitating hyphenated techniques for resolution .

Physicochemical Properties

Table 1: Retention Indices and Solvation Parameters

| Compound | Retention Index (Kovats) | Abraham Solvation Parameter (L) |

|---|---|---|

| 11,15-Dimethylhentriacontane | 217.8 (predicted) | 15.622–15.674 |

| 6,10-Dimethyldotriacontane | 219.9 (experimental) | 16.140 |

| 8,12-Dimethyldotriacontane | 219.5 (experimental) | 16.105 |

| 11,15-Dimethyltritriacontane | Not reported | ~16.825 (predicted) |

Key Findings :

- Retention Indices: Dimethylalkanes with mid-chain branching (e.g., 6,10- or 8,12-dimethyl isomers) show higher retention indices compared to terminal-branched analogs. For example, 6,10-dimethyldotriacontane has a retention index of 219.9, reflecting stronger interactions with nonpolar GC stationary phases .

- Solvation Parameters : The Abraham solvation parameter L (gas-to-organic solvent partition coefficient) increases with chain length, indicating enhanced hydrophobicity. 11,15-Dimethylpentatriacontane (C₃₇H₇₆) has an L value of ~17.0, compared to 15.6 for 11,15-dimethylhentriacontane (C₃₃H₆₈) .

Challenges in Analysis and Identification

- Co-elution in GC-MS : Structural isomers like 11,15-dimethylhentriacontane and 13,17-dimethylhentriacontane co-elute due to nearly identical retention times and mass spectra. Advanced techniques like tandem MS or isotopic labeling are required for unambiguous identification .

- Synthetic Complexity : Selective protection of hydroxyl groups (e.g., at C-11 or C-15) in precursor molecules is necessary for regioselective synthesis, as demonstrated in m-phenylene inversion studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.